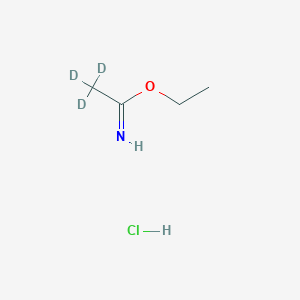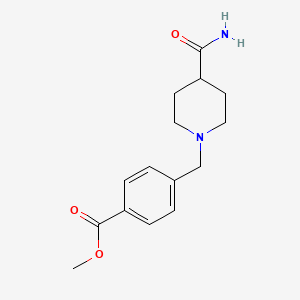
Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate is a chemical compound with the molecular formula C15H20N2O3. It is an intermediate in the synthesis of various pharmaceutical agents and has applications in medicinal chemistry. This compound is known for its role in the synthesis of 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic Acid, an impurity of Revefenacin, which is a long-acting muscarinic receptor antagonist used in the treatment of respiratory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with 4-carbamoylpiperidine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group or the piperidine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It plays a role in the development of drugs, particularly those targeting respiratory diseases and neurological disorders.
Mechanism of Action
The mechanism of action of Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate involves its interaction with specific molecular targets. In the case of its derivative, 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic Acid, it acts as a muscarinic receptor antagonist. This means it binds to muscarinic receptors in the respiratory tract, inhibiting their activity and leading to bronchodilation. This mechanism is particularly useful in the treatment of chronic obstructive pulmonary disease (COPD) and other respiratory conditions .
Comparison with Similar Compounds
Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate can be compared with other similar compounds, such as:
4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic Acid: This compound is a direct derivative and shares similar chemical properties and applications.
Revefenacin: A long-acting muscarinic receptor antagonist used in respiratory therapy.
Piperidine derivatives: These compounds, which include various piperidine-based drugs, share the piperidine moiety and exhibit a range of biological activities.
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
methyl 4-[(4-carbamoylpiperidin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C15H20N2O3/c1-20-15(19)13-4-2-11(3-5-13)10-17-8-6-12(7-9-17)14(16)18/h2-5,12H,6-10H2,1H3,(H2,16,18) |
InChI Key |
SETZAQPTMJVQQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


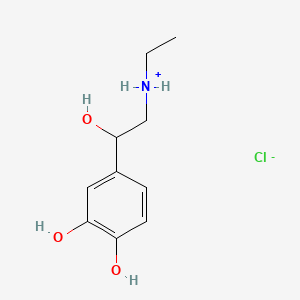
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-phenylmethoxypyridin-2-one](/img/structure/B13417252.png)
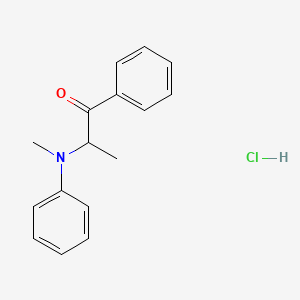

![N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine](/img/structure/B13417267.png)
![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B13417271.png)
![2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide](/img/structure/B13417273.png)
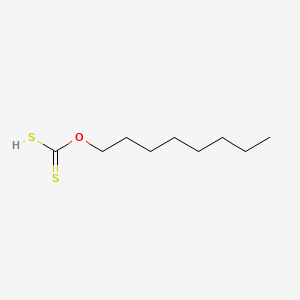
![trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate](/img/structure/B13417289.png)

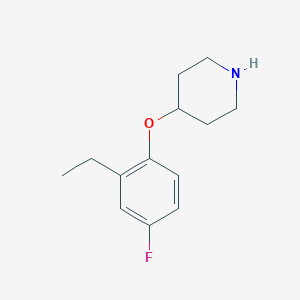
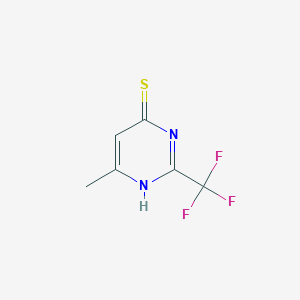
![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)
